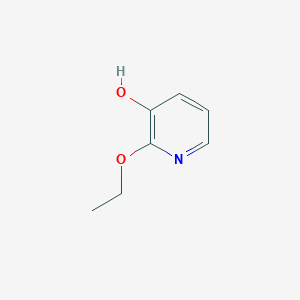

2-Ethoxypyridin-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7-6(9)4-3-5-8-7/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGGQAFOLDDVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468965 | |

| Record name | 2-ethoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188670-05-5 | |

| Record name | 2-ethoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-3-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An Examination of 2-Ethoxypyridin-3-ol (CAS 188670-05-5): A Pharmaceutical Building Block Awaiting Characterization

For Immediate Release

This technical guide addresses the current state of knowledge regarding 2-Ethoxypyridin-3-ol, a heterocyclic compound with the CAS number 188670-05-5. While its structural motifs suggest potential as a valuable intermediate in medicinal chemistry and drug development, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in its experimental characterization. This document serves to consolidate the known information and highlight the areas requiring further investigation to unlock its full potential for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental molecular identity of this compound has been established. However, a detailed experimental investigation of its physical properties is notably absent from the current body of scientific literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 188670-05-5 | N/A |

| Molecular Formula | C₇H₉NO₂ | N/A |

| Molecular Weight | 139.15 g/mol | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Appearance | Data not available | N/A |

| Purity | ≥95% (as per some commercial suppliers) | N/A |

| Storage | Room temperature | N/A |

Synthesis and Spectroscopic Analysis: A Call for Data

A hypothetical synthetic workflow is presented below. It is crucial to note that this is a theoretical pathway and would require experimental validation and optimization.

Caption: Hypothetical Palladium-Catalyzed Synthesis of this compound.

A thorough search has not yielded any published spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. The acquisition and publication of this data are critical for the unambiguous identification and quality control of this compound in any research or development setting.

Potential Applications in Drug Discovery

The 2-alkoxypyridine scaffold is a recognized pharmacophore present in a number of biologically active molecules. These structures can serve as versatile intermediates in the synthesis of more complex drug candidates.[1] The ethoxy and hydroxyl groups on the pyridine ring of this compound offer two distinct points for further chemical modification, allowing for the exploration of a diverse chemical space. This makes it a potentially attractive building block for the generation of compound libraries for high-throughput screening.

The development of novel therapeutics often relies on the availability of a wide array of chemical intermediates to enable structure-activity relationship (SAR) studies.[2] While no specific biological activity has been reported for this compound itself, its structural similarity to components of other bioactive molecules suggests that its derivatives could be of interest in various therapeutic areas.

Safety and Toxicology

According to available safety data sheets, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

No comprehensive toxicological studies for this compound have been found in the public domain. As with any chemical for which toxicological data is limited, it should be handled with care, and exposure should be minimized.

Conclusion and Future Directions

This compound (CAS 188670-05-5) represents a chemical entity with untapped potential. While its basic molecular formula and weight are known, a significant lack of empirical data on its physicochemical properties, a validated synthetic route, and comprehensive spectroscopic characterization hinders its broader application in the scientific community.

The following steps are recommended to fully elucidate the properties and potential of this compound:

-

Development and publication of a robust and scalable synthetic protocol. This would make the compound more accessible to the research community.

-

Complete spectroscopic characterization. Detailed ¹H NMR, ¹³C NMR, IR, and mass spectrometry data are essential for its unequivocal identification and quality assessment.

-

Investigation of its physicochemical properties. Determination of its melting point, boiling point, and solubility in various solvents would provide crucial data for its handling and use in reactions.

-

Exploratory biological screening. Evaluation of this compound and its simple derivatives in a range of biological assays could uncover novel pharmacological activities.

The elucidation of these fundamental properties will be instrumental in paving the way for the use of this compound as a valuable tool for medicinal chemists and drug discovery professionals.

References

[3] Safety Data Sheet for this compound. Sigma-Aldrich. [Accessed: December 16, 2023]. Safety Data Sheet for this compound. Angene Chemical. [Accessed: December 16, 2023]. [4] Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values. J Med Chem. 2004;47(25):6257-6269. [5] Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis. Bioorg Chem. 2024;148:107481. [6] Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. Molecules. 2023;28(13):5083. [2] Pharmaceutical Intermediates: Definition, Types & Applications in Drug Synthesis. BOC Sciences. [Accessed: December 16, 2023]. [7] Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega. 2018;3(11):15886-15891. [8] Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. ChemMedChem. 2009;4(7):1075-1085. [9] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. 2020;15(19):1825-1834. [10] Synthesis and Biological Evaluation of 2-(Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents. J Med Chem. 2006;49(23):6887-6896. [1] Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Adv. 2022;12(55):35677-35703.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. angenechemical.com [angenechemical.com]

- 5. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 2- (Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxypyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxypyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Understanding its fundamental physicochemical properties is critical for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, offering a foundational resource for researchers. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this guide combines available information from chemical suppliers with predicted values from computational models to offer the most complete profile possible.

Introduction and Chemical Identity

This compound, with the CAS number 188670-05-5, is a heterocyclic compound featuring a pyridine ring substituted with an ethoxy group at the 2-position and a hydroxyl group at the 3-position. This unique arrangement of functional groups—a hydrogen bond donor (hydroxyl) adjacent to a hydrogen bond acceptor (ethoxy) on an aromatic scaffold—suggests its potential for diverse molecular interactions, making it a molecule of interest for scaffold-based drug design. The pyridine nitrogen also introduces a degree of basicity and potential for salt formation, which are key considerations in drug development.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 2-ethoxy-3-pyridinol | |

| CAS Number | 188670-05-5 | |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | |

| InChI | InChI=1S/C7H9NO2/c1-2-10-7-6(9)4-3-5-8-7/h3-5,9H,2H2,1H3 | [1] |

| InChIKey | XTGGQAFOLDDVQD-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC1=C(C=CC=N1)O | [1] |

Physicochemical Properties: A Blend of Reported and Predicted Data

A thorough literature and database search reveals a significant gap in experimentally determined physicochemical data for this compound. The following sections present a combination of data from commercial suppliers and computationally predicted values to build a physicochemical profile.

Physical State and Appearance

While a detailed description is not widely published, this compound is commercially available as a solid, and it is recommended to be stored at room temperature.

Key Physicochemical Parameters

The following table summarizes the available and predicted physicochemical properties crucial for laboratory handling, reaction planning, and preliminary assessment of its drug-like properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source & Notes |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | Given its structure with both polar (hydroxyl) and non-polar (ethoxy, pyridine ring) groups, it is expected to have moderate solubility in polar organic solvents and limited solubility in water. |

| pKa | Data not available | The pyridine nitrogen is expected to have a pKa typical of pyridines, while the hydroxyl group will have a phenolic pKa. The exact values are influenced by the electronic effects of the substituents. |

| LogP (predicted) | 1.2 | [1] This predicted octanol-water partition coefficient suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for balancing solubility and membrane permeability. |

| Purity | ≥96% | As stated by a commercial supplier. |

| Storage | Room Temperature |

Spectroscopic and Analytical Data (Predicted)

To date, no publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified. However, computational predictions can provide valuable insights for researchers aiming to characterize this compound.

Mass Spectrometry (Predicted)

Predicted mass-to-charge ratios (m/z) for various adducts of this compound can aid in its identification in mass spectrometry analyses.

Table 3: Predicted Collision Cross Section (CCS) Values

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 140.07060 | 125.6 |

| [M+Na]⁺ | 162.05254 | 134.4 |

| [M-H]⁻ | 138.05604 | 127.0 |

| [M+NH₄]⁺ | 157.09714 | 145.6 |

| [M+K]⁺ | 178.02648 | 133.1 |

| Data sourced from PubChemLite.[1] |

Synthesis and Reactivity Considerations

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo O-alkylation, acylation, and other reactions typical of phenols. The pyridine nitrogen is basic and can be protonated or alkylated. The aromatic ring itself can potentially undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

Relevance in Drug Discovery and Medicinal Chemistry

The 2-alkoxypyridine scaffold is a common motif in medicinal chemistry, and the presence of a 3-hydroxyl group provides a valuable handle for further chemical modification and for forming key interactions with biological targets. The predicted LogP value of 1.2 falls within the range often considered favorable for oral drug absorption and distribution.

The structural alerts within this compound are minimal, suggesting a good starting point for a lead optimization campaign. The hydroxyl and ethoxy groups can be modified to modulate potency, selectivity, and pharmacokinetic properties. For instance, the hydroxyl group could be a key pharmacophoric feature for hydrogen bonding with a target protein, while the ethoxy group could occupy a hydrophobic pocket.

Experimental Protocols and Future Work

The significant lack of experimental data for this compound highlights a clear need for its synthesis and thorough characterization. The following outlines a logical experimental workflow for future research.

Proposed Experimental Workflow

Figure 1. A proposed experimental workflow for the synthesis and comprehensive characterization of this compound.

Conclusion

This compound presents as a molecule with potential utility in drug discovery, yet it remains poorly characterized in the public domain. This technical guide consolidates the currently available information, relying on a combination of supplier data and computational predictions. It is imperative that future work focuses on the experimental determination of its fundamental physicochemical and spectroscopic properties to unlock its full potential as a building block in the development of novel therapeutics. The proposed workflow provides a roadmap for researchers to fill this critical knowledge gap.

References

-

PubChemLite. 2-ethoxy-3-hydroxypyridine (C7H9NO2). Available from: [Link]

Sources

A Technical Guide to the Solubility of 2-Ethoxypyridin-3-ol in Organic Solvents for Researchers and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of 2-ethoxypyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data, this document synthesizes theoretical principles of solubility, predictive analysis based on molecular structure, and a detailed experimental protocol for the systematic determination of its solubility profile. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical approach to characterizing the solubility of this compound and related compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. It is estimated that between 70% and 90% of NCEs in the development pipeline are poorly soluble, which can significantly hinder their bioavailability and therapeutic efficacy[1]. Understanding and optimizing the solubility of a compound like this compound is therefore not merely a matter of academic interest but a crucial step in its development pathway.

A comprehensive solubility profile in various organic solvents is essential for:

-

Synthesis and Purification: Selecting appropriate solvents for reactions, crystallization, and chromatography.

-

Formulation Development: Designing stable and effective dosage forms, including oral, parenteral, and topical formulations.

-

Pharmacokinetic and Toxicological Studies: Preparing solutions for in vitro and in vivo testing.

-

Predictive Modeling: Building robust in silico models to predict absorption, distribution, metabolism, and excretion (ADME) properties[1].

This guide will provide a foundational understanding of the factors governing the solubility of this compound and a practical framework for its experimental determination.

Theoretical Analysis of this compound Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of their intermolecular forces[2][3]. The molecular structure of this compound, presented below, provides key insights into its expected solubility behavior.

Molecular Structure of this compound:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor[4].

-

Hydroxyl Group (-OH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. It significantly contributes to the molecule's ability to interact with polar solvents.

-

Ethoxy Group (-OCH2CH3): This ether linkage introduces some polarity and can act as a hydrogen bond acceptor. The ethyl group adds non-polar character to the molecule.

Based on these functional groups, this compound can be classified as a polar molecule with the capacity for significant hydrogen bonding.

Predicted Solubility in Common Organic Solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected in these solvents. The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of the alcohols. The general polarity of the pyridine ring and ethoxy group will also contribute to favorable interactions.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Good to high solubility is anticipated. These solvents are polar and can accept hydrogen bonds from the hydroxyl group of this compound. The dipole-dipole interactions between the solvent and the solute will also be significant.

-

Slightly Polar/Non-Polar Aprotic Solvents (e.g., Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF)): Moderate to good solubility is likely. While these solvents cannot donate hydrogen bonds, they can act as acceptors and have sufficient polarity to interact with the polar regions of this compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): Low solubility is predicted. The significant polarity and hydrogen bonding capabilities of this compound are mismatched with the non-polar nature of these solvents, which primarily interact through weak van der Waals forces.

The interplay of these interactions is visually represented in the following diagram:

Sources

Spectroscopic Data for 2-Ethoxypyridin-3-ol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxypyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its molecular structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous structural elucidation and characterization of this compound. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a framework for its identification and analysis.

Due to the limited availability of directly published experimental spectra for this compound in the public domain, this guide will focus on the predicted spectroscopic features based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This predictive approach serves as a valuable tool for researchers in verifying the identity of synthesized this compound and in the interpretation of their own experimental data.

Molecular Structure and Expected Spectroscopic Correlations

The structure of this compound, with its pyridine ring, ethoxy group, and hydroxyl group, dictates its characteristic spectroscopic signatures. Understanding these correlations is key to interpreting the spectral data.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the ethoxy group, and the hydroxyl proton.

Expected Chemical Shifts and Coupling Patterns:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H (3H) | 6.5 - 8.0 | m | |

| -OCH₂- | 3.8 - 4.2 | q | ~7 |

| -CH₃ | 1.2 - 1.5 | t | ~7 |

| -OH | 4.0 - 6.0 (variable) | br s |

-

Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their exact chemical shifts and multiplicities will depend on the electronic effects of the ethoxy and hydroxyl substituents. Due to the substitution pattern, they will likely exhibit complex splitting patterns (e.g., doublet of doublets).

-

Ethoxy Group: The ethoxy group will give rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). This characteristic ethyl pattern is due to the coupling between the adjacent methylene and methyl groups.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It typically appears as a broad singlet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

| Carbon(s) | Expected Chemical Shift (ppm) |

| Pyridine-C (5C) | 110 - 160 |

| -OCH₂- | 60 - 70 |

| -CH₃ | 14 - 18 |

-

Pyridine Carbons: The five carbons of the pyridine ring will resonate in the downfield region of the spectrum. The carbons directly attached to the oxygen and nitrogen atoms (C2 and C3) are expected to have the largest chemical shifts.

-

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will appear in the range of 60-70 ppm, while the methyl carbon (-CH₃) will be found in the more upfield region of 14-18 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C and C=N stretch (aromatic ring) | 1400 - 1600 | Medium to Strong |

| C-O stretch (ether) | 1000 - 1300 | Strong |

| C-O stretch (hydroxyl) | 1000 - 1260 | Strong |

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the hydroxyl group.

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear below 3000 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will result in several bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching of the ether and hydroxyl groups are expected in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₉NO₂), which is 139.15 g/mol .

-

Major Fragmentation Pathways: Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group, the ethyl group, or other small neutral molecules. The fragmentation pattern can provide valuable structural information. For instance, a peak at m/z 111 would correspond to the loss of an ethyl radical (C₂H₅•).

Experimental Protocols

To obtain high-quality spectroscopic data, the following general protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Figure 2. A generalized workflow for the spectroscopic characterization of this compound.

Conclusion

References

As this guide is based on established spectroscopic principles and data for analogous structures rather than specific literature on this compound, a formal reference list to specific research articles is not applicable. The information presented is derived from foundational knowledge in organic spectroscopy, which can be found in standard textbooks and databases such as:

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

-

Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology URL: [Link]

Introduction: The Structural Significance of Substituted Pyridines

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-Ethoxypyridin-3-ol

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, natural products, and functional materials.[1] The precise substitution pattern on the pyridine ring dictates the molecule's electronic properties, reactivity, and biological activity. This compound combines an electron-donating ethoxy group and a hydroxyl group on the pyridine core, creating a unique electronic environment.

NMR spectroscopy is the definitive technique for the unambiguous determination of such structures in solution.[2] By analyzing chemical shifts, coupling constants, and through-bond correlations, a complete structural map can be assembled. This guide explains how to approach the NMR analysis of this compound, from sample preparation to spectral interpretation.

Foundational NMR Principles for Pyridine Systems

The interpretation of the NMR spectra of this compound is governed by the influence of its constituent parts: the pyridine ring, the ethoxy substituent, and the hydroxyl group.

-

The Pyridine Ring: The nitrogen atom is electronegative, inducing an overall deshielding effect on the ring protons and carbons compared to benzene. This results in a general downfield shift of signals.[3] The effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4).

-

Electron-Donating Groups (-OH, -OEt): The hydroxyl (-OH) and ethoxy (-OEt) groups are electron-donating through resonance. This effect increases the electron density at the ortho and para positions relative to the substituent, causing an upfield (shielding) shift for the corresponding protons and carbons.[4]

-

Spin-Spin Coupling: The coupling constants (J-values) between protons on the pyridine ring are highly characteristic and provide crucial connectivity information. Typical values are:

-

³J (ortho coupling): 4.0 - 9.0 Hz

-

⁴J (meta coupling): 1.0 - 3.0 Hz

-

⁵J (para coupling): 0.5 - 1.5 Hz[4]

-

The interplay of these effects determines the final appearance of the ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following analysis is a prediction based on established substituent chemical shift (SCS) effects and data from similar compounds like 3-hydroxypyridine and 2-ethoxypyridine.[5][6][7] The numbering scheme used for assignment is shown in the diagram below.

Caption: Structure and numbering of this compound.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

The choice of DMSO-d₆ as a solvent is due to its excellent ability to dissolve polar compounds and to observe the exchangeable hydroxyl proton.[8]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| OH | ~9.5 | broad singlet | - | The phenolic proton is acidic and exchanges with trace water, leading to a broad signal. Its chemical shift is concentration and temperature dependent. |

| H6 | ~7.8 - 7.9 | doublet of doublets (dd) | ³J(H6-H5) ≈ 4-5 Hz, ⁴J(H6-H4) ≈ 1-2 Hz | H6 is ortho to the ring nitrogen, causing a significant downfield shift. It is coupled to both H5 (ortho) and H4 (meta). |

| H4 | ~7.1 - 7.2 | triplet or dd | ³J(H4-H5) ≈ 7-8 Hz, ⁴J(H6-H4) ≈ 1-2 Hz | H4 is deshielded by the nitrogen but less so than H6. It shows coupling to both H5 (ortho) and H6 (meta). The similar magnitude of its couplings might resolve as a triplet. |

| H5 | ~7.0 - 7.1 | doublet of doublets (dd) | ³J(H4-H5) ≈ 7-8 Hz, ³J(H6-H5) ≈ 4-5 Hz | H5 is ortho to the electron-donating -OH group and para to the -OEt group, resulting in a more upfield shift compared to other ring protons. It is coupled to both H4 and H6. |

| H7 (-OCH₂CH₃) | ~4.3 - 4.4 | quartet (q) | ³J(H7-H8) ≈ 7 Hz | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |

| H8 (-OCH₂CH₃) | ~1.3 - 1.4 | triplet (t) | ³J(H7-H8) ≈ 7 Hz | The terminal methyl protons are in a typical aliphatic region and are split into a triplet by the two neighboring methylene protons. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 101 MHz)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 | ~158 - 162 | C2 is attached to both the ring nitrogen and the ethoxy group's oxygen, leading to a strong deshielding effect and a significant downfield shift. |

| C3 | ~145 - 149 | C3 is attached to the hydroxyl group, causing a downfield shift. |

| C6 | ~140 - 144 | C6 is alpha to the nitrogen, resulting in a downfield shift, similar to what is seen in 3-hydroxypyridine.[5] |

| C4 | ~123 - 127 | The chemical shift of C4 is influenced by the para nitrogen and the ortho hydroxyl group. |

| C5 | ~118 - 122 | C5 is ortho to the -OH group and para to the -OEt group, both of which are electron-donating, causing a noticeable upfield shift. |

| C7 (-OCH₂CH₃) | ~61 - 65 | The methylene carbon is attached to oxygen, placing it in this characteristic downfield region. |

| C8 (-OCH₂CH₃) | ~14 - 16 | The terminal methyl carbon appears in the typical upfield aliphatic region. |

Experimental Protocols

To obtain high-quality NMR data, adherence to a rigorous experimental protocol is paramount. The following sections detail a self-validating methodology for the analysis of this compound.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[9]

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid interfering signals.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for its ability to dissolve polar compounds. Alternatively, Chloroform-d (CDCl₃) can be used, but the -OH proton may exchange or be very broad and difficult to observe.[10]

-

Concentration:

-

Procedure:

-

Weigh the sample accurately into a small, clean vial.

-

Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9]

-

Cap the NMR tube securely.

-

Caption: A standard workflow for NMR-based structure elucidation.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 to 64, depending on concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~3-4 seconds.

¹³C{¹H} NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 0 to 180 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

2D NMR for Structural Confirmation

To confirm the assignments, a suite of 2D NMR experiments is essential.[12]

-

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically over 2-3 bonds). This would confirm the connectivity between H4, H5, and H6, and between the -OCH₂- and -CH₃ protons of the ethoxy group.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This provides unambiguous C-H one-bond correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for piecing the molecular fragments together, for example, by showing a correlation from the H7 methylene protons to the C2 of the pyridine ring.

Caption: Predicted ¹H-¹H COSY correlations for this compound.

Conclusion

This guide provides a robust, scientifically grounded framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. By combining predictive analysis based on fundamental principles with detailed, best-practice experimental protocols, researchers can confidently approach the structural elucidation of this and related substituted pyridine molecules. The use of advanced 2D NMR techniques is emphasized as a critical step for the unambiguous verification of the proposed structure, ensuring the highest level of scientific integrity in drug development and chemical research.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Bruker. Mnova Predict | Accurate Prediction. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

JEOL. NMR Sample Preparation. [Link]

-

ResearchGate. How to Prepare Samples for NMR. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

University of Ottawa. How to Prepare Samples for NMR. [Link]

-

Paton Group, Colorado State University. CASCADE. [Link]

-

SpectraBase. 3-Hydroxypyridine-2-carboxylic acid. [Link]

-

PubChem, National Institutes of Health. 2-Ethoxypyridine. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

-

Nanalysis. Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

-

MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

PubChem, National Institutes of Health. 3-Hydroxypyridine. [Link]

-

Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Mesbah Energy. What are the solvents used in NMR? What is the Deuterated solvent?. [Link]

-

YouTube. What Are Common NMR Solvents?. [Link]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

SpectraBase. Pyridine, 2-ethoxy- - Optional[13C NMR] - Chemical Shifts. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Alfa Chemistry. NMR Solvents. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

The Metabolomics Innovation Centre. CASPRE - 13C NMR Predictor. [Link]

-

ResearchGate. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]

-

PubMed, National Institutes of Health. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

-

ETH Zurich. Structure Elucidation by NMR. [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

PubMed Central, National Institutes of Health. From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models?. [Link]

-

The Morganton Scientific Review. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

-

University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

-

ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

-

ResearchGate. Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

ResearchGate. H-H and 13C-H coupling constants in pyridazine. [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Ethoxypyridine | C7H9NO | CID 84499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]

- 9. researchgate.net [researchgate.net]

- 10. organomation.com [organomation.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

mass spectrometry fragmentation of 2-Ethoxypyridin-3-ol

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-Ethoxypyridin-3-ol

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometric fragmentation behavior of this compound (C₇H₉NO₂; Molecular Weight: 139.15 g/mol ). As a molecule incorporating a hydroxylated pyridine core and an ethoxy substituent, its fragmentation patterns are governed by the interplay of these functional groups under different ionization conditions. This document, intended for researchers in analytical chemistry and drug development, outlines the postulated fragmentation pathways under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. By synthesizing established fragmentation principles for ethers, phenols, and pyridine derivatives, this guide offers a predictive framework for spectral interpretation. Detailed experimental protocols for acquiring mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside visual diagrams and tabulated data to facilitate a comprehensive understanding.

Introduction to this compound and its Analysis

This compound is a substituted pyridine derivative. The structural elucidation and quantification of such molecules are critical in various stages of pharmaceutical development, from metabolite identification to quality control of synthetic intermediates. Mass spectrometry serves as a primary analytical tool for this purpose due to its exceptional sensitivity and specificity.

Understanding the fragmentation pathways is not merely an academic exercise; it is fundamental to developing robust analytical methods. For instance, in quantitative analysis using tandem mass spectrometry, knowledge of stable and specific fragment ions is required to set up Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments. For structure confirmation and metabolite identification, a thorough understanding of how the parent molecule dissociates provides the necessary clues to piece together the chemical structure. This guide explains the causal mechanisms behind the expected fragmentation, grounding predictions in established chemical principles.

Predicted Mass Spectrometric Fragmentation Behavior

The fragmentation of this compound is dictated by the ionization technique employed. Hard ionization techniques like EI create radical cations (M•+) that undergo extensive and complex fragmentation. In contrast, soft ionization techniques like ESI typically produce protonated molecules ([M+H]⁺) whose fragmentation in MS/MS experiments is often more controlled and predictable.

Electron Ionization (EI) Fragmentation

Under EI (typically at 70 eV), the initial event is the removal of an electron to form a molecular ion, M•+, with a predicted mass-to-charge ratio (m/z) of 139. This high-energy radical cation is unstable and will readily fragment. The fragmentation pathways are driven by the presence of the ethoxy group, the hydroxyl group, and the stable aromatic pyridine ring.

Key postulated fragmentation pathways include:

-

α-Cleavage: The bond beta to the ether oxygen is weak and prone to cleavage. The primary fragmentation is expected to be the loss of an ethyl radical (•C₂H₅), a characteristic fragmentation of ethyl ethers, leading to a stable oxonium ion at m/z 110 .[1]

-

Loss of Ethylene: A common rearrangement for ethyl aryl ethers involves the transfer of a hydrogen atom and the subsequent neutral loss of ethylene (C₂H₄).[2] This pathway leads to a radical cation at m/z 111 . This fragment ion corresponds to the molecular ion of pyridin-2,3-diol.

-

Loss of Ethoxy Radical: Cleavage of the C-O bond can result in the loss of an ethoxy radical (•OC₂H₅), yielding a pyridyl cation at m/z 94 .

-

Ring Cleavage: Subsequent fragmentation of the pyridine ring structure often involves the loss of neutral molecules like carbon monoxide (CO) from the phenolic structure or hydrogen cyanide (HCN) from the nitrogen-containing ring.[3][4] For example, the fragment at m/z 111 may lose CO to produce an ion at m/z 83 .

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive-ion ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 140 . The pyridine nitrogen is the most probable site of protonation due to its basicity.[5] Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation.

Key postulated MS/MS fragmentation pathways include:

-

Neutral Loss of Ethylene: This is often the most dominant fragmentation pathway for protonated ethyl ethers. It proceeds via a charge-remote mechanism, resulting in the loss of a neutral ethylene molecule (C₂H₄, 28 Da). This yields a protonated pyridin-2,3-diol fragment ion at m/z 112 . This transition (m/z 140 → 112) is a highly specific and often abundant fragmentation useful for quantitative assays.

-

Neutral Loss of Water: The hydroxyl group can be eliminated as a neutral water molecule (H₂O, 18 Da), particularly at higher collision energies. This would produce a fragment ion at m/z 122 . However, the loss of water from phenolic hydroxyls is sometimes less favored than from aliphatic alcohols.[6]

-

Combined Losses: The primary fragment at m/z 112 may undergo further fragmentation, typically by losing a molecule of carbon monoxide (CO, 28 Da), resulting in a product ion at m/z 84 .

Experimental Protocols

To validate the predicted fragmentation pathways, the following experimental setups can be employed. These protocols represent a self-validating system, where the results from each method can be used to confirm the findings of the other.

GC-MS Protocol for EI Analysis

This method is suitable for analyzing the thermally stable this compound and observing its EI fragmentation pattern.

-

Sample Preparation: Prepare a 100 µg/mL solution of this compound in a volatile solvent such as methanol or ethyl acetate.

-

GC System: Agilent 8890 GC or equivalent.

-

Injector: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Source Temperature: 230°C.

-

MS Quad Temperature: 150°C.

-

Acquisition Mode: Full scan from m/z 40 to 200.

LC-MS/MS Protocol for ESI Analysis

This method is ideal for generating the protonated molecule and studying its fragmentation via CID.

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of water and methanol containing 0.1% formic acid.

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

LC Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

-

Column Temperature: 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

-

Initial: 5% B.

-

0.5 min: 5% B.

-

4.0 min: 95% B.

-

5.0 min: 95% B.

-

5.1 min: 5% B.

-

6.0 min: 5% B.

-

-

Injection Volume: 2 µL.

-

MS System: Sciex Triple Quad™ 6500+ or equivalent tandem mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Parameters:

-

IonSpray Voltage: +5500 V.

-

Temperature: 500°C.

-

Curtain Gas (CUR): 35 psi.

-

Ion Source Gas 1 (GS1): 50 psi.

-

Ion Source Gas 2 (GS2): 55 psi.

-

-

Acquisition Mode:

-

Full Scan (Q1): Scan from m/z 50 to 200 to identify the [M+H]⁺ precursor ion.

-

Product Ion Scan (MS/MS): Select the precursor ion at m/z 140. Apply varying collision energies (e.g., 10-40 eV) with nitrogen as the collision gas to observe the fragmentation pattern.

-

Data Summary and Interpretation

The following tables summarize the key predicted fragments for this compound.

Tabulated Fragment Data

Table 1: Predicted Key Fragments under Electron Ionization (EI)

| m/z | Proposed Ion Structure | Neutral Loss | Mechanistic Pathway |

| 139 | [C₇H₉NO₂]•⁺ | - | Molecular Ion (M•⁺) |

| 111 | [C₅H₅NO₂]•⁺ | C₂H₄ | McLafferty-type Rearrangement |

| 110 | [C₅H₄NO₂]⁺ | •C₂H₅ | α-Cleavage |

| 94 | [C₅H₄NO]⁺ | •OC₂H₅ | C-O Bond Cleavage |

| 83 | [C₄H₅N]•⁺ | CO (from m/z 111) | Decarbonylation |

Table 2: Predicted Key Fragments under Electrospray Ionization (ESI-MS/MS)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Ion Structure | Neutral Loss | Mechanistic Pathway |

| 140 | 140 | [C₇H₁₀NO₂]⁺ | - | Protonated Molecule [M+H]⁺ |

| 140 | 112 | [C₅H₆NO₂]⁺ | C₂H₄ | Loss of Ethylene |

| 140 | 122 | [C₇H₈NO]⁺ | H₂O | Dehydration |

| 112 | 84 | [C₄H₆N]⁺ | CO | Decarbonylation |

Visualized Fragmentation Pathways

The following diagrams illustrate the primary fragmentation cascades predicted for this compound.

Caption: Predicted EI fragmentation pathway for this compound.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to yield distinct and informative patterns based on the ionization method used. Under EI conditions, fragmentation is dominated by the loss of the ethyl radical (to m/z 110) and a rearrangement leading to the loss of ethylene (to m/z 111). In ESI-MS/MS, the protonated molecule (m/z 140) is expected to primarily lose a neutral ethylene molecule to produce a stable and abundant product ion at m/z 112. These predicted pathways provide a robust foundation for method development in the quantitative analysis and qualitative identification of this compound and related compounds. The provided protocols offer a clear and actionable framework for researchers to obtain and confirm these spectral data in a laboratory setting.

References

- Ali, T. E., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." American Journal of Organic Chemistry. [Link: Provided by Grounding Tool, specific URL not available]

-

Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). "The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives." Canadian Journal of Chemistry, 60(14), 1800-1808. [Link]

-

Anonymous. "Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles." ResearchGate. [Link]

- Buchardt, O., et al. "Mass spectral fragmentations of alkylpyridine N‐oxides." Journal of Heterocyclic Chemistry. [Link: Provided by Grounding Tool, specific URL not available]

-

Clark, C. R., & Abiedalla, Y. "Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters." Rapid Communications in Mass Spectrometry. [Link]

-

Zaikin, V. G., & Varlamov, A. V. (2022). "PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways." ACS Omega. [Link]

-

Tong, W., et al. "Liquid chromatography/mass Spectrometry Methods for Distinguishing N-oxides From Hydroxylated Compounds." Journal of Mass Spectrometry. [Link]

-

Anonymous. "Mass Spectrometry: Fragmentation Patterns." Scribd. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Ethoxypyridin-3-ol: Synthesis, Properties, and Applications in Modern Drug Discovery

Executive Summary

2-Ethoxypyridin-3-ol is a heterocyclic organic compound whose significance lies not in a storied historical discovery, but in its contemporary role as a versatile synthetic intermediate in medicinal chemistry. The substituted pyridinol scaffold is a privileged structure in numerous biologically active molecules, and the specific arrangement of the ethoxy and hydroxyl groups in this compound offers unique synthetic handles for constructing complex molecular architectures. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its utility for researchers, chemists, and drug development professionals.

Introduction: The Pyridinol Core in Medicinal Chemistry

Pyridines and their derivatives are fundamental building blocks in the pharmaceutical industry, present in a vast array of approved drugs.[1] The introduction of hydroxyl (-OH) groups to the pyridine ring, creating pyridinols (or hydroxypyridines), dramatically increases their chemical versatility and potential for biological interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, a key feature for molecular recognition at biological targets. Furthermore, it serves as a reactive site for further functionalization.

This compound belongs to the class of 2-alkoxypyridin-3-ols. The presence of a hydroxyl group at the 3-position and an alkoxy group at the 2-position creates a distinct electronic and steric profile, making it a valuable precursor for developing novel therapeutic agents. Its history is intrinsically linked to the broader development of synthetic methodologies for creating substituted pyridines.

Historical Context and Synthesis Pathway

The "discovery" of this compound is not attributed to a single event but rather to the logical evolution of synthetic organic chemistry. Its preparation is best understood as a two-stage process: first, the synthesis of its core precursor, 3-hydroxypyridine, followed by a targeted etherification.

Historically, one of the established methods for synthesizing the 3-hydroxypyridine core involves the reaction of furfurylamine with hydrogen peroxide in the presence of hydrochloric acid. This process transforms the furan ring into the pyridine scaffold. While other methods exist, this route highlights the creative use of readily available starting materials to construct key heterocyclic systems.

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis, a classic SN2 reaction developed by Alexander Williamson in 1850.[2][3] This reaction remains one of the most reliable methods for forming ethers.[4]

The mechanism involves two key steps:

-

Deprotonation: The weakly acidic hydroxyl group of a precursor, such as 2-chloro-3-hydroxypyridine or a related analogue, is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic pyridinolate anion.

-

Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking an electrophilic ethylating agent like ethyl bromide or ethyl iodide. The reaction proceeds via a backside attack, displacing the halide leaving group and forming the C-O ether bond.

This approach is highly effective for primary alkyl halides like ethyl bromide, ensuring that the substitution reaction is favored over potential side reactions like elimination.[3][4]

Caption: General two-stage synthesis pathway for this compound.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from its precursor, 3-hydroxypyridine.

| Property | 3-Hydroxypyridine (Precursor)[5] | 2-Ethoxypyridine-3-ol (Estimated) | Rationale for Estimation |

| Molecular Formula | C₅H₅NO | C₇H₉NO₂ | Addition of a C₂H₄O group. |

| Molecular Weight | 95.10 g/mol | 139.15 g/mol | Calculated from the molecular formula. |

| Appearance | White to light yellow crystalline solid | Likely a white to off-white solid or oil | Etherification may lower the melting point. |

| Melting Point | 125-128 °C | 60-80 °C | The addition of the flexible ethyl group and potential disruption of crystal packing typically lowers the melting point compared to the rigid precursor. |

| Boiling Point | 280-281 °C | >250 °C | Increased molecular weight will raise the boiling point, but it will be highly dependent on pressure. |

| Solubility | Soluble in water and alcohol | Moderately soluble in polar organic solvents (EtOH, DMSO, DMF); sparingly soluble in water. | The ethoxy group increases lipophilicity, reducing water solubility while maintaining solubility in organic solvents. |

| pKa | ~4.8 (pyridinium ion), ~8.7 (hydroxyl) | ~8.5-9.0 (hydroxyl) | The electronic effect of the adjacent ethoxy group is expected to have a minor impact on the acidity of the hydroxyl proton. |

Characterization of this compound would rely on standard spectroscopic techniques. The expected data are as follows:

-

¹H NMR:

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-8.0 ppm), likely appearing as doublets or doublets of doublets, corresponding to the protons on the pyridine ring.

-

Ethoxy Group: A quartet signal (δ ~4.0-4.5 ppm) for the methylene protons (-OCH₂-) coupled to the methyl group, and a triplet signal (δ ~1.2-1.5 ppm) for the methyl protons (-CH₃).

-

Hydroxyl Proton: A broad singlet (δ > 9.0 ppm, solvent dependent) for the -OH proton, which would be exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Five signals in the aromatic region (δ ~110-160 ppm). The carbon attached to the hydroxyl group (C-3) and the carbon attached to the ethoxy group (C-2) would be shifted downfield.

-

Ethoxy Group: Two signals in the aliphatic region: one for the methylene carbon (-OCH₂-) at δ ~60-70 ppm and one for the methyl carbon (-CH₃) at δ ~14-16 ppm.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 139.

-

Key Fragments: Expect loss of an ethyl group (M-29) at m/z = 110, and other characteristic pyridine ring fragmentations.

-

Applications in Drug Development

The primary value of this compound lies in its role as a key building block for more complex molecules, particularly in the synthesis of pharmaceutical agents. Its bifunctional nature (a nucleophilic hydroxyl group and a modifiable pyridine ring) allows for its incorporation into diverse molecular scaffolds.

A significant modern application is in the synthesis of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors. A patent application reveals a complex molecule, (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide, designed as a DGAT2 inhibitor for treating metabolic diseases.[3] The "3-ethoxypyridin-2-yl" core of this molecule highlights the direct relevance of intermediates like this compound.

Caption: Workflow illustrating the use of this compound as a key building block.

Detailed Experimental Protocol

The following protocol details the synthesis of this compound via Williamson ether synthesis. This protocol is synthesized from established procedures for similar transformations.[5][6]

Reaction: Synthesis of this compound from 3-Hydroxypyridine

Materials:

-

3-Hydroxypyridine (1.0 eq.)

-

Ethyl Bromide (CH₃CH₂Br) (1.2 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Causality: K₂CO₃ is a mild, effective base for deprotonating the phenolic hydroxyl group to form the reactive pyridinolate anion. It is easily filtered off after the reaction.

-

-

Solvent Addition:

-

Add anhydrous DMF to the flask until the solids are suspended and can be stirred effectively (approx. 5-10 mL per gram of 3-hydroxypyridine).

-

Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and intermediates, facilitating the SN2 reaction without interfering with the nucleophile.

-

-

Addition of Ethylating Agent:

-

Slowly add ethyl bromide (1.2 eq.) to the stirred suspension at room temperature using a syringe.

-

Causality: A slight excess of the alkylating agent ensures the complete consumption of the limiting reagent (3-hydroxypyridine). A slow, dropwise addition helps to control any potential exotherm.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 60-70 °C using an oil bath.

-

Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent). The reaction is typically complete within 4-12 hours.

-

Causality: Moderate heating increases the reaction rate of the SN2 displacement without promoting significant side reactions.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF used).

-

Extract the aqueous phase with ethyl acetate (3x).

-

Causality: This step removes the water-soluble DMF and potassium salts. The organic product will partition into the ethyl acetate layer.

-

Combine the organic layers and wash with brine (1x).

-

Causality: The brine wash helps to remove any remaining water from the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product can be purified by column chromatography on silica gel.

-

Use a gradient eluent system, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity to elute the final product.

-

Causality: Chromatography separates the desired product from any unreacted starting material and non-polar byproducts.

-

-

Characterization:

-

Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum.

-

Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Conclusion

While this compound may not have a landmark discovery attached to its name, its importance in modern organic and medicinal chemistry is clear. It represents a valuable, readily synthesizable intermediate that provides access to the privileged 2-alkoxypyridinol scaffold. Its utility is demonstrated by its incorporation into complex, biologically active molecules targeting contemporary disease pathways. The synthetic routes to this compound are robust and rely on fundamental, well-understood organic reactions, making it an accessible and essential tool for professionals in drug discovery and development.

References

-

Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (2023). WO2023026180A1 - Amorphous form of (s)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-n-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Forging Novel Pyridine Scaffolds: A Technical Guide to the Synthesis of Advanced Derivatives from 2-Ethoxypyridin-3-ol

Abstract

The pyridine core is a ubiquitous scaffold in medicinal chemistry, gracing a multitude of approved therapeutics and clinical candidates. Among the diverse array of pyridine-based starting materials, 2-ethoxypyridin-3-ol presents a unique and versatile platform for the synthesis of novel and highly functionalized derivatives. Its distinct pattern of substitution, featuring an activating hydroxyl group and a modifiable ethoxy group on a privileged heterocyclic core, offers a rich landscape for synthetic exploration. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic pathways for elaborating this compound into a diverse range of advanced pyridine derivatives. We will delve into the causal logic behind key synthetic transformations, provide field-proven experimental protocols, and illustrate the construction of complex molecular architectures with the potential for significant biological activity.

Introduction: The Strategic Value of this compound

The inherent reactivity of the pyridine ring, coupled with the specific functionalities of this compound, makes it a strategic starting point for the synthesis of novel chemical entities. The 3-hydroxyl group serves as a versatile handle for a variety of functionalization reactions, including O-alkylation and O-acylation, enabling the introduction of diverse side chains and probing structure-activity relationships (SAR). The 2-ethoxy group, while seemingly simple, can be a precursor to a 2-pyridone moiety, a privileged structure in numerous biologically active compounds, particularly kinase inhibitors.[1][2][3] Furthermore, the pyridine ring itself can be selectively functionalized through electrophilic aromatic substitution or by leveraging modern cross-coupling methodologies to install aryl, heteroaryl, or amino substituents. This guide will explore a multi-pronged approach to unlock the synthetic potential of this valuable building block.

Foundational Strategies: Activating the Core for Diversification

The initial functionalization of this compound is a critical step that dictates the subsequent synthetic trajectory. The two primary handles for initial modification are the 3-hydroxyl group and the pyridine ring itself.

Leveraging the 3-Hydroxyl Group: O-Functionalization

The nucleophilic nature of the 3-hydroxyl group allows for straightforward O-alkylation and O-acylation reactions. These transformations are fundamental for introducing a wide array of substituents that can modulate the physicochemical properties and biological activity of the resulting derivatives.

The Williamson ether synthesis and its modern variants are the cornerstone for introducing alkyl and aryl ethers at the 3-position. The choice of base and electrophile is crucial for achieving high yields and avoiding side reactions.

Conceptual Workflow for O-Alkylation:

Caption: General workflow for O-alkylation of this compound.

Protocol 1: General Procedure for O-Alkylation of this compound

-

To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1-1.5 eq., e.g., NaH, K₂CO₃, or Cs₂CO₃) portionwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the corresponding alkoxide.

-

Add the alkylating or arylating agent (1.1-1.2 eq., e.g., an alkyl halide, benzyl bromide, or an activated aryl halide) dropwise to the reaction mixture.

-

The reaction is then stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the electrophile, and monitored by TLC or LC-MS until completion.

-

Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired O-alkylated or O-arylated derivative.

Activating the Pyridine Ring for Cross-Coupling Reactions

To introduce carbon-carbon and carbon-nitrogen bonds at specific positions on the pyridine ring, it is often necessary to first install a handle for cross-coupling reactions. Halogenation of the pyridine ring is a common and effective strategy.

The electronic nature of the substituents on the pyridine ring directs the regioselectivity of electrophilic halogenation. The electron-donating nature of the ethoxy and hydroxyl groups will influence the position of halogenation.

Conceptual Workflow for Halogenation and Cross-Coupling:

Caption: A two-step strategy for functionalizing the pyridine ring.

Protocol 2: General Procedure for Bromination of this compound

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane) at 0 °C, add N-bromosuccinimide (NBS) (1.0-1.2 eq.) portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous sodium thiosulfate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the brominated pyridine derivative.

Advanced Synthetic Transformations: Building Molecular Complexity

With the activated this compound derivatives in hand, a plethora of modern synthetic methodologies can be employed to construct novel and complex pyridine-containing molecules. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron reagent. This reaction is instrumental in synthesizing biaryl and heteroaryl-substituted pyridines.[4][5]

Conceptual Workflow for Suzuki-Miyaura Coupling: